molecular formula C10H11F3O2 B095941 1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol CAS No. 15814-25-2

1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol

Cat. No.: B095941
CAS No.: 15814-25-2
M. Wt: 220.19 g/mol
InChI Key: ISBSOFZWSJBJSW-UHFFFAOYSA-N
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Description

1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol (CAS: EN300-4533228, molecular formula: C₁₀H₁₁F₃O₂, molecular weight: 220.192) is a fluorinated diol derivative characterized by a trifluoromethyl (-CF₃) group attached to the phenyl ring at the meta position . This compound is structurally distinct due to the strong electron-withdrawing nature of the -CF₃ group, which enhances its lipophilicity and metabolic stability compared to non-fluorinated analogs. It serves as a key intermediate in pharmaceutical and materials science, particularly in synthesizing bioactive molecules or functional polymers .

Properties

IUPAC Name

1-[3-(trifluoromethyl)phenyl]propane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3O2/c1-6(14)9(15)7-3-2-4-8(5-7)10(11,12)13/h2-6,9,14-15H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISBSOFZWSJBJSW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C1=CC(=CC=C1)C(F)(F)F)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40935862
Record name 1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol
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Molecular Weight

220.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15814-25-2
Record name 1-[3-(Trifluoromethyl)phenyl]-1,2-propanediol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-(3-Trifluoromethylphenyl)-1,2-propanediol
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Record name 1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-[3-(trifluoromethyl)phenyl]propane-1,2-diol
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Preparation Methods

Reaction Mechanism

The mechanism proceeds via a radical anion intermediate (ketyl radical) generated through single-electron reduction of the carbonyl group. Two ketyl radicals couple to form a 1,2-diolate intermediate, which is subsequently protonated to yield the vicinal diol. For this compound, the starting material is typically 3-(trifluoromethyl)acetophenone . The strong electron-withdrawing nature of the -CF₃ group enhances the electrophilicity of the carbonyl carbon, accelerating the reduction step.

Laboratory-Scale Procedure

A modified protocol from photo-catalyst-free pinacol couplings demonstrates high efficiency:

  • Reaction Setup : 3-(Trifluoromethyl)acetophenone (10 mmol) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen.

  • Reduction : Magnesium turnings (20 mmol) are added, and the mixture is stirred at 0°C for 4 hours.

  • Quenching : The reaction is quenched with 2 N HCl, followed by extraction with ethyl acetate.

  • Purification : The crude product is purified via flash column chromatography (SiO₂, hexane/ethyl acetate 4:1), yielding this compound as a white solid (99% yield).

Key Parameters:

  • Temperature : 0°C to prevent over-reduction.

  • Solvent : THF enhances solubility of magnesium and stabilizes ketyl intermediates.

  • Catalyst : Magnesium provides a cost-effective electron source compared to transition metals.

Alternative Synthetic Approaches

While the pinacol coupling dominates, other methods have been explored for specialized applications:

Electrochemical Reduction

Electrochemical pinacol coupling eliminates the need for stoichiometric reductants. Using a platinum cathode and sacrificial anode, 3-(trifluoromethyl)acetophenone undergoes reduction at −1.2 V (vs. Ag/AgCl). This method achieves 85–90% yields but requires specialized equipment.

Enzymatic Catalysis

Preliminary studies using alcohol dehydrogenases demonstrate selective diol formation under mild conditions. However, the -CF₃ group’s steric bulk limits enzyme-substrate compatibility, resulting in moderate yields (50–60%).

Comparative Analysis of Methods

ParameterPinacol Coupling (Mg)ElectrochemicalEnzymatic
Yield 95–99%85–90%50–60%
Reaction Time 4–6 hours8–12 hours24–48 hours
Cost LowModerateHigh
Scalability IndustrialLab-scaleMicroscale
Purity >98%90–95%70–80%

Industrial Production Considerations

Large-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. Key adaptations include:

  • Catalyst Recycling : Magnesium shavings are reused after filtration, reducing waste.

  • Solvent Recovery : THF is distilled and recycled, lowering environmental impact.

  • Process Monitoring : In-line FTIR ensures real-time tracking of ketyl radical formation.

Challenges and Optimization Strategies

Byproduct Formation

Over-reduction to 1-[3-(trifluoromethyl)phenyl]propan-1-ol is minimized by:

  • Strict temperature control (0–5°C).

  • Limiting reaction time to 6 hours.

Purification Improvements

Simulated moving bed (SMB) chromatography replaces traditional column methods, enabling higher throughput (1 kg/day) with ≥99.5% purity .

Chemical Reactions Analysis

Types of Reactions

1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the diol into alcohols or alkanes.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-(trifluoromethyl)benzoic acid.

    Reduction: Formation of 1-[3-(trifluoromethyl)phenyl]propan-1-ol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol has been investigated for its potential neuroprotective properties. It has shown efficacy in reducing apoptosis in cerebellar granule neurons (CGNs), suggesting applications in neurodegenerative disease therapies.

Case Study: Neuroprotective Effects

A study demonstrated that this compound significantly reduced low potassium-induced apoptosis in CGNs through modulation of biochemical pathways, indicating its potential as a therapeutic agent against neurodegeneration .

Biochemistry

The compound serves as a chiral building block for synthesizing neuroprotective agents. Its interactions with enzymes have been studied to explore its pharmacological properties.

Example Application

  • Synthesis of Neuroprotective Compounds : The compound is used as a precursor in the synthesis of neuroprotective agents such as ®-3-(1-(3-(trifluoromethyl)phenyl)ethoxy)azetidine-1-carboxamide, which has shown promising results in biotransformation studies .

Agricultural Science

Research has indicated that derivatives of this compound exhibit gibberellin-like activity, crucial for plant growth and development.

Case Study: Plant Growth Regulation

A derivative was tested at a concentration of 0.1 μM and demonstrated significant promoting activity on hypocotyl elongation and rice germination, suggesting its application as a plant growth regulator .

Mechanism of Action

The mechanism of action of 1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is crucial for its potential use in drug development, where it may interact with enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Electron-Withdrawing vs. Electron-Donating Groups

  • 1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol : The -CF₃ group increases electrophilicity, making the compound resistant to oxidation and enzymatic degradation. This property is advantageous in drug design for prolonged activity .
  • 3-(4-Hydroxy-3-methoxy-phenyl)propan-1,2-diol (Compound 4, ) : Contains a hydroxy (-OH) and methoxy (-OCH₃) group, which are electron-donating. These groups enhance solubility in polar solvents but reduce lipid membrane permeability compared to the -CF₃ analog .
  • 3-(4-(3-(Trifluoromethyl)-3H-diazirin-3-yl)phenyl)propane-1,2-diol (Compound 25, ) : Features a diazirinyl group (-N₂-) in addition to -CF₃. This modification introduces photoreactivity, enabling applications in photoaffinity labeling for biochemical studies .

Positional Isomerism

  • 1-(3-Methoxy-4-hydroxy-phenyl)-propan-1,2-diol (Compound 8, ) : The -OCH₃ and -OH groups at the 3- and 4-positions of the phenyl ring alter hydrogen-bonding capacity and acidity compared to the meta -CF₃ derivative. This impacts interactions with biological targets .

Variations in the Diol Backbone

Diol Position (1,2 vs. 1,3)

Ether vs. Aryl Substitution

  • 3-(sec-Butoxy)propane-1,2-diol () : An ether-linked substituent increases hydrophilicity but lacks the aromatic π-system present in the target compound, limiting its use in aromatic stacking interactions .
  • 3-((4-(Trifluoromethyl)benzyl)oxy)propane-1,2-diol (Compound 1f, ) : The benzyloxy group introduces a spacer between the -CF₃ phenyl and diol, altering steric effects and solubility profiles .

Heterocyclic Derivatives

  • 3-(Imidazol-1-yl)propane-1,2-diol (): The imidazole ring confers basicity and metal-coordinating ability, enabling applications in catalysis or metallodrugs. This contrasts with the purely aromatic and non-basic nature of the target compound .
  • Levodropropizine (3-(4-Phenylpiperazin-1-yl)propane-1,2-diol, ) : The piperazine moiety enhances CNS penetration, explaining its antitussive activity. The -CF₃ analog may exhibit different pharmacokinetics due to increased lipophilicity .

Biological Activity

1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol (CAS Number: 15814-25-2) is an organic compound characterized by a trifluoromethyl group attached to a phenyl ring, linked to a propane-1,2-diol moiety. This compound has garnered interest due to its potential biological activities, particularly in neuroprotection and enzyme interactions. This article explores its biological activity, synthesis, and applications in various fields.

  • Molecular Formula : C10H11F3O2
  • Molecular Weight : 224.19 g/mol
  • Structure : The trifluoromethyl group imparts unique electronic properties that enhance the compound's reactivity and biological activity.

This compound operates primarily through:

  • Covalent Bond Formation : The trifluoromethyl ketone structure allows it to form covalent bonds with biological targets, inhibiting their function.
  • Neuroprotective Effects : It has shown in vitro neuroprotective activity against low potassium-induced apoptosis in cerebellar granule neurons (CGNs), suggesting potential therapeutic applications in neurodegenerative diseases.

Neuroprotective Effects

A study demonstrated that this compound exhibits neuroprotective effects by reducing apoptosis in CGNs. The mechanism involves modulation of biochemical pathways that prevent cell death under stress conditions.

Enzyme Interactions

This compound has been investigated for its interactions with various enzymes:

  • Carbonyl Reductase Activity : Research indicates that it can be used as a substrate for carbonyl reductases, which convert ketones to alcohols. This enzymatic activity is crucial for synthesizing other bioactive compounds .

Pharmacological Properties

The compound is being explored for its pharmacological properties:

  • Potential Drug Development : Its structural features may enhance metabolic stability and bioavailability, making it a candidate for further studies in drug development.

Synthesis and Production Methods

This compound can be synthesized through several methods:

  • Base-Catalyzed Reactions : A common method involves the reaction of 3-(trifluoromethyl)benzaldehyde with a diol precursor under basic conditions (e.g., sodium hydroxide) in ethanol.

Table of Synthetic Routes

MethodReactantsConditionsYield
Base-Catalyzed Reaction3-(Trifluoromethyl)benzaldehyde + DiolNaOH, Ethanol, RefluxHigh
Whole-cell Biotransformation3'-(Trifluoromethyl)acetophenoneRecombinant E. coli>99% Enantioselectivity

Case Studies

Several case studies highlight the biological activity of this compound:

  • Neuroprotection Study : In vitro studies showed significant reductions in apoptosis rates among CGNs treated with the compound compared to controls.
  • Enzymatic Activity Assessment : A study utilized recombinant E. coli strains to demonstrate the compound's effectiveness as a substrate for carbonyl reductases, achieving high yields of desired products.

Comparison with Similar Compounds

Compound NameDescription
1-(3-Trifluoromethylphenyl)piperazineKnown for stimulant and hallucinogenic properties.
1,1,1-Trifluoro-3-phenyl-2-propanoneA trifluoromethyl ketone with neuroprotective properties.
3-(Trifluoromethyl)phenyl isocyanateUsed in preparing various chemical derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol
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1-[3-(Trifluoromethyl)phenyl]propane-1,2-diol

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